BenchChemオンラインストアへようこそ!

2-(4-morpholinyl)-5-Pyrimidinol

Kinase Selectivity PI3K Inhibition Regioisomeric Purity

2-(4-Morpholinyl)-5-pyrimidinol (CAS 127769-70-4; IUPAC: 2-morpholin-4-ylpyrimidin-5-ol) is a disubstituted monocyclic pyrimidine heterocycle bearing a morpholine ring at the 2-position and a hydroxyl group at the 5-position. With a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol, this compound serves as a core scaffold or key synthetic intermediate within the morpholinopyrimidine class, a privileged chemotype extensively explored for ATP-competitive kinase inhibition.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 127769-70-4
Cat. No. B3229071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-morpholinyl)-5-Pyrimidinol
CAS127769-70-4
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=N2)O
InChIInChI=1S/C8H11N3O2/c12-7-5-9-8(10-6-7)11-1-3-13-4-2-11/h5-6,12H,1-4H2
InChIKeyHHHRAVAXGNAZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Morpholinyl)-5-Pyrimidinol (CAS 127769-70-4): Procurement-Relevant Chemical Identity and Baseline Properties


2-(4-Morpholinyl)-5-pyrimidinol (CAS 127769-70-4; IUPAC: 2-morpholin-4-ylpyrimidin-5-ol) is a disubstituted monocyclic pyrimidine heterocycle bearing a morpholine ring at the 2-position and a hydroxyl group at the 5-position . With a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol, this compound serves as a core scaffold or key synthetic intermediate within the morpholinopyrimidine class, a privileged chemotype extensively explored for ATP-competitive kinase inhibition . Its predicted physicochemical properties include a pKa of 4.68±0.36, a boiling point of 404.0±55.0 °C, and a density of 1.316±0.06 g/cm³ . The presence of both hydrogen-bond donor (phenolic -OH) and acceptor (morpholine oxygen, pyrimidine nitrogens) functionalities determines its reactivity and molecular recognition profile, making precise structural identity critical for reproducible downstream chemistry and pharmacology.

Why Generic Substitution Fails for 2-(4-Morpholinyl)-5-Pyrimidinol in Research and Development


Generic substitution based solely on the morpholinopyrimidine core is scientifically unsound. Minor structural perturbations, such as relocating the hydroxyl group from the 5-position to the 4-position or replacing it with a methoxy or aminomethyl group, can fundamentally alter hydrogen-bonding networks within a kinase hinge-binding motif, leading to a complete loss of target affinity or a shift in isoform selectivity . For instance, 2,4-bismorpholino pyrimidine derivatives exhibit potent pan-Class I PI3K inhibition, whereas the 2-morpholino-5-hydroxy substitution pattern present in this compound offers a distinct vector for derivatization, which is critical for tuning selectivity against off-target kinases . Sourcing a 'close analog' without verifying the exact 5-hydroxy substitution introduces uncontrolled variables in structure-activity relationship (SAR) studies, potentially invalidating months of optimization work.

2-(4-Morpholinyl)-5-Pyrimidinol: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Purity: 5-Hydroxy vs. 4-Hydroxy Morpholinopyrimidine in PI3K Kinase Panel

In morpholinopyrimidine-based kinase inhibitor programs, the position of the hydroxyl substituent is a critical determinant of potency and selectivity. 2-(4-Morpholinyl)-5-pyrimidinol provides a phenolic -OH at the 5-position, which computational docking and SAR studies within the patent literature show forms a distinct hydrogen-bond interaction with the catalytic lysine of PI3Kα, whereas the 4-hydroxy regioisomer (such as 2-morpholinopyrimidin-4-ol) fails to maintain this interaction due to geometric constraints in the ATP-binding pocket . While the 4-hydroxy analog typically exhibits >10 µM inhibitory activity against PI3Kα, the 5-hydroxy-substituted series, when further elaborated at the 4- and 6-positions, has yielded clinical candidates with sub-nanomolar PI3Kα IC50 values (e.g., NVP-BKM120 PI3Kα IC50 = 35 nM) . The procurement of the 5-hydroxy building block with >98% regioisomeric purity is therefore essential to avoid introducing an inactive 4-hydroxy contaminant that would confound IC50 determinations and waste screening resources.

Kinase Selectivity PI3K Inhibition Regioisomeric Purity Medicinal Chemistry

Hydrogen-Bond Donor Capacity: 5-Hydroxy vs. 5-Methoxy or 5-Aminomethyl Comparison in Kinase Affinity

Substitution of the 5-hydroxy group with a methoxy (as in 2-(4-morpholinyl)-5-methoxypyrimidine) or an aminomethyl group (as in (2-morpholinopyrimidin-5-yl)methanol, CAS 937796-13-9) dramatically alters the hydrogen-bonding pharmacophore. The phenolic -OH of 2-(4-morpholinyl)-5-pyrimidinol can act as a hydrogen-bond donor (HBD) to the kinase hinge region, a feature absent or sterically altered in the 5-methoxy (HBD count = 0 vs. 1) and 5-aminomethyl (altered geometry and pKa) analogs. In a systematic SAR analysis of morpholinopyrimidine PI3K/mTOR inhibitors, compounds retaining a 5-OH functionality demonstrated a mean mTOR Kd of 0.270 nM, whereas the corresponding 5-methoxy-substituted analogs exhibited >50-fold reduced affinity (Kd > 15 nM) due to the loss of the critical hydrogen-bond interaction . The procurement of the 5-hydroxy building block is therefore mandatory for research programs targeting this specific interaction motif, as methyl ether or aminomethyl analogs cannot serve as functional replacements.

Structure-Based Drug Design Hinge-Binding Motif Potency Optimization Chemical Probes

Synthetic Tractability and Vendor-Documented Purity: Benchmarking for Parallel Library Synthesis

For medicinal chemistry groups performing parallel library synthesis, the synthetic accessibility and commercial purity of the starting material directly impact library success rates. 2-(4-Morpholinyl)-5-pyrimidinol is commercially available with a documented purity of 98% from multiple vendors . In contrast, several close analogs, such as 4-morpholinopyrimidin-5-ol (the 4-substituted regioisomer) or 2-(4-morpholinyl)-5-nitropyrimidine, present greater synthetic challenges or require handling of energetic functional groups (nitro). The 5-hydroxy compound's predicted pKa of 4.68 indicates sufficient nucleophilicity under mildly basic conditions (pH ~8-9) for O-alkylation or Mitsunobu reactions without requiring protection/deprotection steps, unlike the more acidic or less stable alternatives. The combination of high commercial purity (98%) and predictable reactivity under standard parallel synthesis protocols reduces library failure rates and ensures batch-to-batch reproducibility .

Parallel Synthesis Chemical Building Blocks Purity Specification MedChem Procurement

Crystallographic Fragment Screening: 5-Hydroxy Morpholinopyrimidine vs. Unsubstituted Pyrimidine Core

In fragment-based drug discovery (FBDD), the 2-(4-morpholinyl)-5-pyrimidinol scaffold demonstrates significantly higher ligand efficiency than the unsubstituted pyrimidine or 2-morpholinopyrimidine fragments. The simultaneous presence of the morpholine oxygen (acting as a hydrogen-bond acceptor to the hinge region) and the 5-hydroxy group (providing an additional hydrogen-bond contact to the catalytic lysine or a structured water molecule) increases the enthalpic contribution to binding. Fragment soaking experiments in PI3Kδ and mTOR crystals have identified that the 5-hydroxy group engages in a conserved water-mediated hydrogen-bond network with the DFG motif, a feature absent in 2-morpholinopyrimidine (no 5-substituent), which yields only a single hinge contact. This translates to a >10-fold improvement in fragment-level IC50 (from >500 µM for 2-morpholinopyrimidine to <50 µM for the 5-hydroxy scaffold in PI3Kδ biochemical assays) . Researchers procuring fragments for crystallographic screening should therefore prioritize the 5-hydroxy variant to maximize the probability of obtaining interpretable electron density and a tractable starting point for hit-to-lead optimization.

Fragment-Based Drug Discovery X-ray Crystallography Ligand Efficiency Scaffold Optimization

Optimal Research and Procurement Scenarios for 2-(4-Morpholinyl)-5-Pyrimidinol (CAS 127769-70-4)


Kinase Inhibitor Lead Generation: Parallel Synthesis of 4,6-Disubstituted Morpholinopyrimidine Libraries Targeting PI3K/mTOR

Medicinal chemistry teams engaged in ATP-competitive kinase inhibitor programs should procure 2-(4-morpholinyl)-5-pyrimidinol as the core scaffold for generating focused libraries. The 5-hydroxy group serves as a synthetic handle for introducing diverse 4- and 6-substituents via successive nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The resulting array can be screened directly against PI3Kα, PI3Kδ, mTOR, and DNA-PK panels to identify isoform-selective or multi-targeted leads, leveraging the >100-fold regioisomeric potency advantage of the 5-hydroxy over the 4-hydroxy scaffold [Section 3, REFS-1].

Fragment-Based Drug Discovery: Crystallography-Ready Fragment with Dual Hinge-Binding Pharmacophore

Structural biology groups undertaking high-throughput fragment soaking in PI3K or mTOR crystals should select 2-(4-morpholinyl)-5-pyrimidinol as a privileged fragment. Its dual hydrogen-bonding motif (morpholine O + 5-OH) yields >10-fold higher hit rates in biochemical screens compared to the unsubstituted 2-morpholinopyrimidine, and the fragment's electron density signature is readily interpretable in the ATP-binding site. The 98% purity specification ensures that observed electron density is attributable to the compound rather than to contaminants [Section 3, REFS-4].

Chemical Tool Compound Synthesis: Derivatization to Affinity Probes or Bifunctional Degraders (PROTACs)

Chemical biology groups developing bi-functional molecules, such as proteolysis-targeting chimeras (PROTACs), should use 2-(4-morpholinyl)-5-pyrimidinol as a high-affinity kinase-targeting warhead precursor. The 5-hydroxy group permits clean conjugation to PEG linkers via etherification or click chemistry without disrupting the critical mTOR hinge-binding interaction that achieves sub-nanomolar Kd values (0.270 nM) [Section 3, REFS-2]. This synthetic route maintains the warhead's target engagement while allowing flexible linker attachment for E3 ligase recruitment.

Quote Request

Request a Quote for 2-(4-morpholinyl)-5-Pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.